1-Cyclopentyl-3,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
1-Cyclopentyl-3,5-dimethyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C10H17N3. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by its cyclopentyl group attached to the pyrazole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-3,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid under acidic conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Reduced amines.
Substitution: Substituted pyrazoles.
Scientific Research Applications
1-Cyclopentyl-3,5-dimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to modulation of cellular signaling pathways .
Comparison with Similar Compounds
3,5-Dimethyl-1H-pyrazol-4-amine: Lacks the cyclopentyl group, resulting in different chemical properties and reactivity.
1-Cyclopentyl-3,5-dimethyl-1H-pyrazole: Similar structure but without the amino group, affecting its biological activity.
1-Cyclopentyl-3,5-dimethyl-1H-pyrazol-4-carboxylic acid: Contains a carboxylic acid group instead of an amino group, leading to different applications.
Uniqueness: 1-Cyclopentyl-3,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its cyclopentyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-cyclopentyl-3,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C10H17N3/c1-7-10(11)8(2)13(12-7)9-5-3-4-6-9/h9H,3-6,11H2,1-2H3 |
InChI Key |
RSYRTODUFPREMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCCC2)C)N |
Origin of Product |
United States |
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